![molecular formula C26H30N4O3 B1230472 N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide](/img/structure/B1230472.png)
N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide is a member of piperazines.
Scientific Research Applications
Structural Aspects and Properties
- The structural aspects of isoquinoline derivatives related to the compound have been studied, particularly their ability to form gels or crystalline solids upon treatment with different acids. These compounds also exhibit notable fluorescence properties, which vary depending on their interaction with other substances (Karmakar, Sarma, & Baruah, 2007).
Antiproliferative Activity
- A series of derivatives structurally related to the compound were synthesized and evaluated for anticancer activity. Some showed promising cytotoxic activity against breast cancer cell lines and inhibitory activity against VEGFR-2, a significant target in cancer treatment (Hassan et al., 2021).
Synthesis Processes
- Research has been conducted on the synthesis of compounds structurally similar to the compound , providing insights into practical processes and yields (Guillaume et al., 2003).
Antimicrobial and Anticancer Activities
- Some derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, certain derivatives exhibited significant antimicrobial activity and potential as leads for anticancer drug designing (Mehta et al., 2019).
Biological Screening for Various Activities
- A series of derivatives were synthesized and screened for activities like antibacterial, antifungal, and anthelmintic. Some compounds showed significant biological activities, suggesting potential for medical applications (Khan et al., 2019).
Biodistribution Studies for PET Imaging
- Research has been conducted on the synthesis and biodistribution of radioligands structurally similar to the compound for potential PET imaging applications. These studies are crucial for visualizing neuroreceptors in vivo (Van der Mey et al., 2005).
Potential Pesticides
- N-derivatives of related compounds have been characterized as potential pesticides, offering insights into their utility in agricultural applications (Olszewska, Tarasiuk, & Pikus, 2011).
Potential for Treatment of Atrial Fibrillation
- Ranolazine, a compound structurally similar, is used for angina pectoris and exhibits antiarrhythmic activity, suggesting potential for treating atrial fibrillation (Hancox & Doggrell, 2010).
Insecticidal Activity
- Certain pyridine derivatives structurally related to the compound demonstrated significant insecticidal activities, indicating potential use in pest control (Bakhite et al., 2014).
properties
Product Name |
N-[3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-3-oxopropyl]-2-(1-oxo-2-isoquinolinyl)acetamide |
|---|---|
Molecular Formula |
C26H30N4O3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-2-(1-oxoisoquinolin-2-yl)acetamide |
InChI |
InChI=1S/C26H30N4O3/c1-19-6-5-9-23(20(19)2)28-14-16-29(17-15-28)25(32)10-12-27-24(31)18-30-13-11-21-7-3-4-8-22(21)26(30)33/h3-9,11,13H,10,12,14-18H2,1-2H3,(H,27,31) |
InChI Key |
ZWOLUVDFGHDXLY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCNC(=O)CN3C=CC4=CC=CC=C4C3=O)C |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCNC(=O)CN3C=CC4=CC=CC=C4C3=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



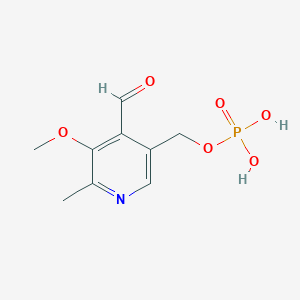
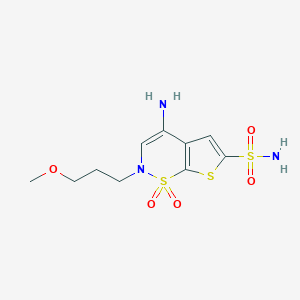
![4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1230395.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1230396.png)
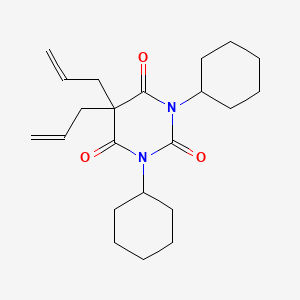
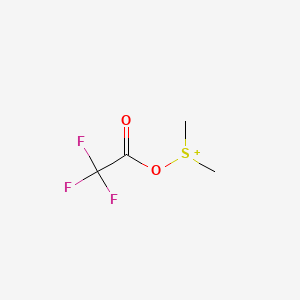
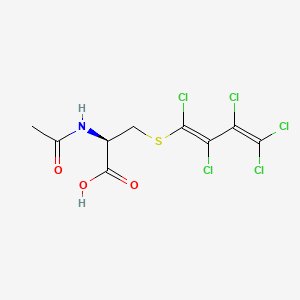
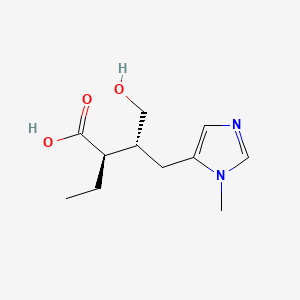

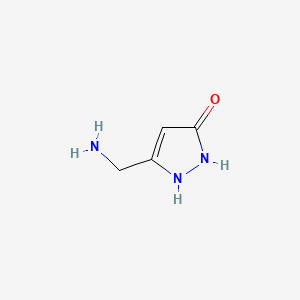
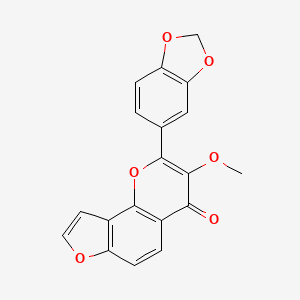
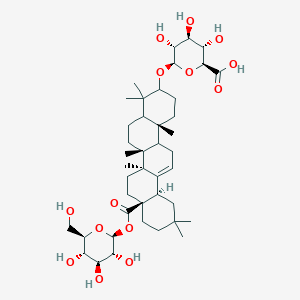
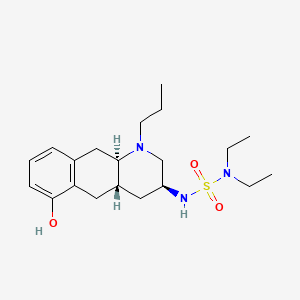
![Acetic acid 1-[(3-nitro-phenyl)-pentanoylamino-methyl]-naphthalen-2-yl ester](/img/structure/B1230412.png)